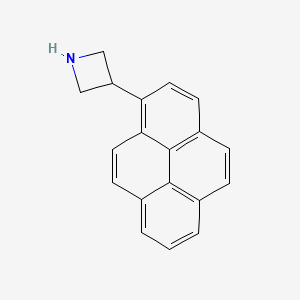
3-(1-Pyrenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Pyrenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a pyrene moiety attached at the third position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The pyrene group, a polycyclic aromatic hydrocarbon, is known for its fluorescence properties, making this compound an interesting compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Pyrenyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under mild conditions.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to enhance reaction rates and yields. For example, the one-pot synthesis of azetidines from alkyl dihalides and primary amines under microwave conditions has been reported . This method is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Pyrenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the pyrene moiety.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated amine derivatives.
Substitution: Various substituted azetidines with functional groups at the nitrogen or pyrene positions.
Scientific Research Applications
3-(1-Pyrenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex polyamines and polymers.
Biology: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 3-(1-Pyrenyl)azetidine is primarily driven by its ring strain and the presence of the pyrene moiety. The ring strain facilitates various chemical transformations, while the pyrene group imparts fluorescence properties. The compound can interact with molecular targets through π-π stacking interactions and hydrogen bonding, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings with minimal ring strain and distinct chemical behavior.
Uniqueness of 3-(1-Pyrenyl)azetidine: this compound stands out due to its four-membered ring structure, which balances ring strain and stability, and the presence of the pyrene moiety, which adds unique fluorescence properties. This combination makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H15N |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
3-pyren-1-ylazetidine |
InChI |
InChI=1S/C19H15N/c1-2-12-4-5-14-6-8-16(15-10-20-11-15)17-9-7-13(3-1)18(12)19(14)17/h1-9,15,20H,10-11H2 |
InChI Key |
PZYSQNUQGXAJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















